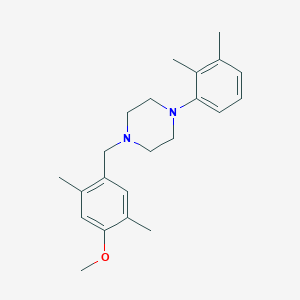
N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide, also known as THIP, is a pharmacological compound that belongs to the class of GABA(A) receptor agonists. This compound has been extensively studied for its potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide acts as a GABA(A) receptor agonist, which means it enhances the activity of the GABA neurotransmitter in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and its activity is essential for maintaining the balance between excitation and inhibition. This compound enhances the activity of GABA by binding to specific sites on the GABA(A) receptor, which results in the opening of chloride ion channels and the hyperpolarization of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce neuronal excitability, increase inhibitory synaptic transmission, and enhance the activity of GABA in the brain. This compound has also been shown to have sedative and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has well-defined pharmacological properties. This compound has been extensively studied in animal models, which makes it a useful tool for studying the role of GABA in the brain. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which makes it challenging to maintain stable levels in the body.
Direcciones Futuras
There are several future directions for the study of N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide. One direction is the development of new drugs based on this compound for the treatment of neurological disorders. Another direction is the study of the long-term effects of this compound on the brain. This compound has been shown to have some adverse effects on the developing brain, so further research is needed to understand the potential risks of long-term use. Finally, the study of the molecular mechanisms of this compound could lead to the development of new drugs that target specific sites on the GABA(A) receptor.
Métodos De Síntesis
N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide can be synthesized using a multi-step process starting from 2-chloropyridine. The first step involves the reaction of 2-chloropyridine with thiophene-3-carbaldehyde to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with methyl isocyanate to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N-methyl-6-oxo-1-(2-pyridinylmethyl)-N-(3-thienylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders such as epilepsy, anxiety, and sleep disorders. This compound has been shown to have anticonvulsant, anxiolytic, and sedative properties in animal models. These properties make it a promising candidate for the development of new drugs for the treatment of these disorders.
Propiedades
IUPAC Name |
N-methyl-6-oxo-1-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-20(10-14-7-9-24-13-14)18(23)15-5-6-17(22)21(11-15)12-16-4-2-3-8-19-16/h2-4,7-9,13,15H,5-6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIPEVMFPTZMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2CCC(=O)N(C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B6107771.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6107798.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6107804.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B6107810.png)
![N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6107812.png)
![2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6107826.png)
![7-[(5-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107844.png)
![1'-[1-methyl-2-(3-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6107855.png)
![ethyl {[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]oxy}acetate](/img/structure/B6107857.png)
![3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6107858.png)

![ethyl 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B6107878.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6107884.png)
![N-(1-phenylethyl)-2-{[6-phenyl-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107894.png)